molecular formula C27H44O9 B1146771 Pregnanetriol 3a-O-b-D-glucuronide CAS No. 74915-85-8

Pregnanetriol 3a-O-b-D-glucuronide

Cat. No.: B1146771
CAS No.: 74915-85-8
M. Wt: 512.6 g/mol
InChI Key: DUXHVCKABSGLJH-OPVTUZOVSA-N
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Description

Pregnanetriol 3α-O-β-D-glucuronide (CAS: 74915-85-8) is a glucuronidated metabolite of pregnanetriol, a steroid hormone derivative formed during the metabolism of 17-hydroxyprogesterone (17-OHP). Structurally, it consists of a pregnane backbone with three hydroxyl groups (at positions 3α, 17, and 20) and a β-D-glucuronic acid moiety conjugated at the 3α position . This compound is clinically significant as a urinary biomarker for congenital adrenal hyperplasia (CAH), particularly in monitoring 21-hydroxylase deficiency, where elevated 17-OHP leads to increased pregnanetriol and its glucuronide conjugate excretion . Analytical methods such as gas chromatography (GC) with flame ionization detection or enzymatic hydrolysis followed by derivatization are commonly used for its quantification .

Properties

CAS No.

74915-85-8

Molecular Formula

C27H44O9

Molecular Weight

512.6 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-[[(10S,13S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C27H44O9/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13-,14?,15?,16?,17?,18?,19+,20-,21+,22-,24+,25-,26-,27-/m0/s1

InChI Key

DUXHVCKABSGLJH-OPVTUZOVSA-N

SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O

Isomeric SMILES

C[C@@H]([C@]1(CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O)O

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O

Synonyms

(3α,5β,20S)-17,20-Dihydroxypregnan-3-yl β-D-Glucopyranosiduronic Acid;  17,20α-Dihydroxy-5β-pregnan-3α-yl, β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregnanetriol 3a-O-b-D-glucuronide involves the glucuronidation of pregnanetriol. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to the hydroxyl group of pregnanetriol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pregnanetriol 3a-O-b-D-glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Pregnanetriol 3α-O-β-D-glucuronide belongs to the pregnane glucuronide family, which includes structurally and functionally related metabolites. Below is a detailed comparison with key analogs:

Structural and Functional Comparisons

Table 1: Structural and Functional Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Clinical/Biological Role
Pregnanetriol 3α-O-β-D-glucuronide C₂₇H₄₄O₈ 496.63 3α-OH, 17-OH, 20-OH, glucuronide Biomarker for CAH; monitors 21-hydroxylase deficiency
Pregnanediol 3α-O-β-D-glucuronide C₂₇H₄₄O₈ 496.63 3α-OH, 20α-OH, glucuronide Tracks ovulation and luteal phase in menstrual cycles; assesses fertility
Pregnanediol 20-O-Acetate 3α-O-β-D-glucuronide C₂₉H₄₅NaO₉ 560.65 3α-OH, 20-O-acetyl, glucuronide Synthetic intermediate for reproductive hormone studies
3α,20α-Dihydroxy-5β-pregnane glucuronide C₂₇H₄₄O₈ 496.63 3α-OH, 20α-OH, glucuronide Used in veterinary medicine to monitor dairy cow reproductive cycles
Key Observations:
  • Structural Differences : While pregnanetriol and pregnanediol glucuronides share the same molecular formula, their hydroxyl group positions differ (pregnanetriol has an additional 17-OH group). This structural variation dictates their roles in distinct metabolic pathways.
  • Functional Roles: Pregnanetriol glucuronide is specific to CAH diagnostics due to its link to 17-OHP overproduction . Pregnanediol glucuronide is a progesterone metabolite used to confirm ovulation and assess luteal function in humans . Acetylated derivatives (e.g., 20-O-acetate) are synthetic intermediates for analytical standardization .
Table 2: Detection Methods and Clinical Utility
Compound Primary Detection Methods Clinical Applications References
Pregnanetriol 3α-O-β-D-glucuronide GC with enzymatic hydrolysis, LC-MS/MS Diagnosing and monitoring CAH; assessing adrenal steroidogenesis
Pregnanediol 3α-O-β-D-glucuronide Enzyme immunoassay (EIA), radioimmunoassay (RIA) Tracking ovulation, evaluating luteal phase defects, fertility studies
3α,20α-Dihydroxy-5β-pregnane glucuronide HPLC, mass spectrometry Veterinary reproductive monitoring; adjusting urinary hormone profiles
Key Observations:
  • Sensitivity: Pregnanediol glucuronide is often measured via high-throughput immunoassays due to its role in fertility tracking, whereas pregnanetriol glucuronide requires more specialized methods (e.g., GC) for CAH diagnosis .
  • Normalization: Urinary pregnanediol glucuronide levels are sometimes used as a reference to adjust other hormonal markers, replacing creatinine in specific studies .

Metabolic and Excretion Profiles

Table 3: Excretion Patterns and Stability
Compound Urinary Excretion Profile Stability and Storage References
Pregnanetriol 3α-O-β-D-glucuronide Elevated in CAH; correlates with 17-OHP levels Stable at -20°C for long-term storage
Pregnanediol 3α-O-β-D-glucuronide Peaks during luteal phase; low in anovulatory cycles Stable in freeze-dried form; sensitive to light
Key Observations:
  • Excretion Timing : Pregnanediol glucuronide levels rise post-ovulation, making it a reliable marker for luteal phase monitoring, whereas pregnanetriol glucuronide excretion is chronically elevated in CAH .
  • Storage : Both compounds require low-temperature storage (-20°C) to maintain integrity, but pregnanediol glucuronide is more sensitive to light exposure .

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